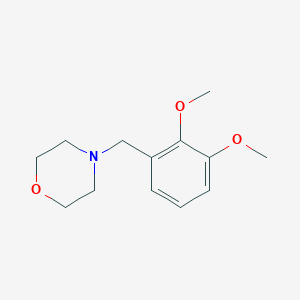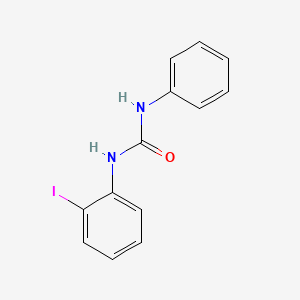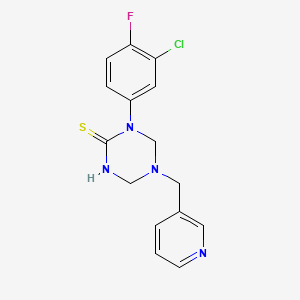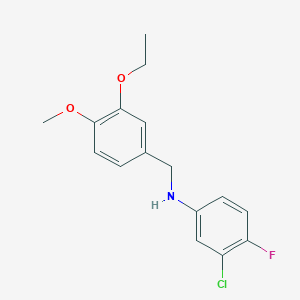
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as BMK, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. BMK is a synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug efavirenz.
作用机制
The exact mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme, which is essential for viral replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
实验室实验的优点和局限性
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility as a building block for the synthesis of other compounds. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Careful dose-response studies and toxicity assessments are essential when using this compound in lab experiments.
未来方向
There are several future directions for research on (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, including the development of new drugs based on its structure and the investigation of its potential applications in materials science and catalysis. This compound derivatives with improved selectivity and potency for specific targets could be developed through structure-activity relationship studies. Additionally, this compound-based materials with unique properties, such as self-healing and shape-memory, could be synthesized for various applications. Overall, this compound is a promising compound with significant potential for various scientific research applications.
合成方法
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be synthesized through a multistep process involving the condensation of indole-3-acetic acid with benzyl chloride, followed by reduction with lithium aluminum hydride and cyclopropanation with ethyl diazoacetate. This method has been extensively studied, and the yield and purity of this compound can be optimized through modifications of the reaction conditions and reagents.
科学研究应用
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antifungal, and antitumor agents.
属性
IUPAC Name |
(1-benzylindol-3-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19(15-10-11-15)17-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-16(17)18/h1-9,13,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMHJNBFINDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)


![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
